molecular formula C17H18N4 B7808338 2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile

2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B7808338
M. Wt: 278.35 g/mol
InChI Key: JVVPYGPAKVIKOM-UHFFFAOYSA-N
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Description

2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that features a piperazine ring substituted with a pyridine group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with Pyridine: The piperazine intermediate is then reacted with a pyridine derivative under suitable conditions to introduce the pyridine group.

    Attachment of the Benzonitrile Group: The final step involves the reaction of the pyridine-substituted piperazine with a benzonitrile derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperazine derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile is unique due to its specific combination of a pyridine-substituted piperazine and a benzonitrile group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c18-13-15-5-1-2-6-16(15)14-20-9-11-21(12-10-20)17-7-3-4-8-19-17/h1-8H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVPYGPAKVIKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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